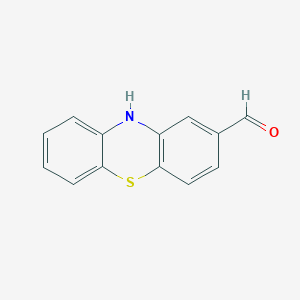

10H-Phenothiazine-2-carboxaldehyde

Description

Contextualization within Phenothiazine (B1677639) Chemistry and its Broader Significance

Phenothiazine is an organic compound featuring a tricyclic structure, S(C₆H₄)₂NH, that belongs to the thiazine (B8601807) class of heterocyclic compounds. researchgate.net The chemical structure of phenothiazine serves as a valuable molecular template for the development of a wide array of agents that interact with diverse biological processes. researchgate.net Derivatives of the phenothiazine core are noted for being highly bioactive and have a rich history of widespread use. researchgate.netnih.gov This significance stems from the unique, non-planar "butterfly" structure of the phenothiazine ring system and its electron-rich nature, which allows it to readily form stable radical cations. researchgate.netsphinxsai.com This inherent redox activity is a key factor in many of its applications. sphinxsai.com

The phenothiazine framework is a cornerstone in medicinal chemistry, forming the structural basis for the largest class of antipsychotic drugs. researchgate.netnih.govsigmaaldrich.com Beyond psychiatry, its derivatives have been developed for use as antihistamines, antiemetics, and anticholinergics. researchgate.netnih.gov The versatility of the phenothiazine scaffold extends into materials science, where its derivatives are explored for their unique electro-optical properties. sphinxsai.com They have been investigated as polymerization inhibitors, antioxidants, and as key components in the design of functional dyes, lubricants, and materials for photoluminescence and chemiluminescence. researchgate.netnih.govsphinxsai.com The ability to introduce various functional groups onto the phenothiazine ring system allows for the fine-tuning of its chemical and physical properties, opening avenues for the design of novel and practically useful molecules. researchgate.net

Scope and Focus of Academic Inquiry Pertaining to 10H-Phenothiazine-2-carboxaldehyde

Within the vast field of phenothiazine chemistry, this compound has emerged as a key research chemical and a valuable synthetic intermediate. sigmaaldrich.comsigmaaldrich.com Academic inquiry pertaining to this specific compound is primarily focused on its role as a versatile building block for the synthesis of more complex, functional molecules. Its utility is centered on the reactivity of the aldehyde group at the 2-position of the phenothiazine core, which serves as a chemical handle for a variety of organic transformations.

Research efforts utilize this compound and its close isomers, such as 10-alkyl-phenothiazine-3-carbaldehyde, in condensation reactions like the Knoevenagel and Claisen-Schmidt reactions. sphinxsai.comnih.gov These reactions allow for the construction of larger molecular architectures, including phenothiazine-chalcones, -cyanochalcones, and -hydrazones. nih.govresearchgate.net The resulting derivatives are then investigated for a range of potential applications based on the unique properties conferred by the phenothiazine nucleus.

The focus of academic studies on derivatives of phenothiazine carboxaldehydes includes:

Materials Science: Synthesis of novel dyestuffs and molecules with interesting electronic and photoluminescent properties. sphinxsai.com The electron-donating phenothiazine core combined with various electron-accepting groups, attached via the aldehyde function, allows for the creation of donor-acceptor systems with potential applications in organic electronics. sphinxsai.com

Medicinal Chemistry: Development of new compounds for biological screening. For instance, phenothiazine-cyanochalcones have been designed and synthesized as potential dual inhibitors of biological targets in oncology research. nih.gov Other derivatives are synthesized and evaluated for their antioxidant or cytotoxic activities. researchgate.netnih.govresearchgate.net

The synthesis of the parent aldehyde itself, often achieved through formylation reactions like the Vilsmeier-Haack reaction on a phenothiazine scaffold, is also a subject of study, aiming for efficient and selective preparation methods. researchgate.net Therefore, the academic inquiry surrounding this compound is less about the compound in isolation and more about its potential as a starting material for creating a diverse library of novel phenothiazine derivatives for a broad spectrum of scientific applications.

Chemical and Physical Properties of this compound

Below is a table summarizing the key computed properties of this compound.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H9NOS |

|---|---|

Molecular Weight |

227.28 g/mol |

IUPAC Name |

10H-phenothiazine-2-carbaldehyde |

InChI |

InChI=1S/C13H9NOS/c15-8-9-5-6-13-11(7-9)14-10-3-1-2-4-12(10)16-13/h1-8,14H |

InChI Key |

NKQOCCPPNDPRGF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)NC3=C(S2)C=CC(=C3)C=O |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 10h Phenothiazine 2 Carboxaldehyde

Classical Synthetic Routes to the Phenothiazine (B1677639) Core Precursors

The foundational step in synthesizing the target molecule is the construction of the phenothiazine tricycle. While several methods exist, classical and modern approaches offer pathways to unsubstituted or specifically substituted precursors necessary for subsequent functionalization.

One of the oldest and most direct methods involves the fusion of diphenylamine (B1679370) with elemental sulfur, typically facilitated by a catalyst such as iodine or aluminum chloride at high temperatures. google.comresearchgate.netscispace.com This reaction proceeds via a thionation mechanism to form the heterocyclic core.

A more controlled and versatile approach for creating specifically substituted phenothiazines is the Smiles rearrangement . This intramolecular nucleophilic aromatic substitution is key to preparing 2-substituted phenothiazines with high regioselectivity. The process generally involves the cyclization of a 2-acylamido-4-substituted-2'-nitrodiphenylsulfide in the presence of a basic condensing agent. prepchem.comresearchgate.net This method avoids the formation of difficult-to-separate isomeric mixtures, a common problem with other methods like the thionation of 3-substituted diphenylamines. prepchem.com For instance, a 2-cyano- or 2-halophenothiazine can be prepared, which serves as a crucial precursor for the introduction of the carboxaldehyde group. prepchem.com

| Reaction | Starting Materials | Reagents & Conditions | Product | Reference |

| Smiles Rearrangement / Cyclization | 2-Formamido-4-(trifluoromethyl)-2'-nitro-diphenylsulfide | K₂CO₃, N,N-Dimethylformamide, Reflux | 2-(Trifluoromethyl)phenothiazine | prepchem.com |

| Smiles Rearrangement / Cyclization | 2-Formamido-4-cyano-2'-nitro-diphenylsulfide | K₂CO₃, N,N-Dimethylformamide, Reflux | 2-Cyanophenothiazine | prepchem.com |

| Smiles Rearrangement | 2-Amino-5-bromo/3,4-dimethyl-2′-nitrodiphenylsulfides | Formylation, then cyclization | 3-Bromo/1,2-dimethylphenothiazines | researchgate.net |

Formylation Approaches for Carboxaldehyde Introduction

Direct formylation of the 10H-phenothiazine ring is highly regioselective for the C-3 position, making it unsuitable for the synthesis of the C-2 isomer. Therefore, indirect strategies must be employed, typically involving the synthesis of a C-2 substituted precursor which is then converted to the aldehyde.

The Vilsmeier-Haack reaction, which employs a Vilsmeier reagent (commonly formed from phosphorus oxychloride and N,N-dimethylformamide), is a powerful method for formylating electron-rich aromatic rings. acs.orgcommonorganicchemistry.com However, when applied to 10-alkylphenothiazine, the reaction overwhelmingly yields the 10-alkyl-10H-phenothiazine-3-carbaldehyde isomer. organic-chemistry.org

To synthesize 10H-Phenothiazine-2-carboxaldehyde , the Vilsmeier-Haack reaction is not used directly. Instead, a precursor such as 2-cyanophenothiazine is synthesized first. This can be achieved by reacting 2-chlorophenothiazine (B30676) with copper(I) cyanide in a high-boiling solvent like N-methylpyrrolidinone (NMP). google.com

| Reaction | Starting Material | Reagents & Conditions | Yield | Reference |

| Cyanation | 2-Chlorophenothiazine | CuCN, N-Methylpyrrolidinone, Reflux | ~49% (purified) | google.com |

| Cyanation | 2-Chlorophenothiazine | CuCN, KI, N-Methylpyrrolidinone, 230-270°C | >85% | colab.ws |

Once 2-cyanophenothiazine is obtained, the nitrile group can be reduced to an aldehyde. A standard and effective method for this transformation is the use of Diisobutylaluminium hydride (DIBAL-H), which can selectively reduce nitriles to aldehydes, followed by aqueous workup. nih.gov

An alternative indirect route begins with 2-bromo-10H-phenothiazine . This precursor can then be converted to the target aldehyde via a lithium-halogen exchange reaction. wikipedia.org Treatment with an organolithium reagent like n-butyllithium at low temperature generates a 2-lithiophenothiazine intermediate, which is then quenched with an electrophilic formylating agent such as N,N-dimethylformamide (DMF) to yield this compound. imperial.ac.ukgoogle.com

The Duff reaction is another method for the formylation of activated aromatic compounds, using hexamine as the formyl source in an acidic medium. nih.gov Similar to the Vilsmeier-Haack reaction, the Duff formylation of phenothiazine also results in substitution at the more electron-rich C-3 position. harvard.edu Therefore, this method is not a viable direct route for the synthesis of this compound.

Palladium-Catalyzed Cross-Coupling Reactions in this compound Synthesis

Palladium-catalyzed reactions are indispensable tools in modern organic synthesis and play a role in both the construction and functionalization of the phenothiazine system.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds. In the context of phenothiazine synthesis, it is primarily applied in the final intramolecular cyclization step to form the phenothiazine core. researchgate.netcommonorganicchemistry.comliverpool.ac.uk For example, a suitably substituted ortho-aminothioether can be cyclized using a palladium catalyst to yield the phenothiazine ring system. This provides a modern and efficient alternative to classical condensation methods for building the core structure that may already contain substituents destined for the C-2 position.

The Sonogashira coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. nih.gov While not a direct method for synthesizing the aldehyde itself, it is highly relevant for the further functionalization of a halogenated phenothiazine aldehyde intermediate. For example, a bromo-phenothiazine-carboxaldehyde can undergo Sonogashira coupling to introduce an alkynyl group, creating more complex and conjugated molecular systems. nih.gov

Furthermore, the development of palladium-catalyzed formylation reactions offers a more direct, modern alternative to the classical lithium-halogen exchange. These methods can convert aryl halides, such as 2-bromo-10H-phenothiazine, directly into the corresponding aryl aldehydes using carbon monoxide and a hydrogen source (like H₂ or silanes) or other formylating agents like tert-butyl isocyanide. sigmaaldrich.comorganic-chemistry.orgambeed.com These reactions provide a powerful, single-step pathway from a readily available halo-phenothiazine precursor to the target aldehyde.

| Reaction Type | Substrate | Reagents & Conditions | Purpose | Reference |

| Pd-catalyzed Formylation | Aryl Bromide | CO/H₂, Pd(OAc)₂, P(1-Ad)₂(n)Bu, Base | Direct conversion of bromide to aldehyde | organic-chemistry.org |

| Pd-catalyzed Formylation | Aryl Halide | tert-Butyl isocyanide, Et₃SiH, Pd catalyst, Ligand, Base | Direct conversion of halide to aldehyde | sigmaaldrich.com |

Microwave-Assisted Synthetic Protocols for Enhanced Efficiency

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate reaction rates, improve yields, and enhance selectivity. In the context of phenothiazine chemistry, microwave irradiation has been successfully employed for various transformations, including formylation reactions crucial for the introduction of the aldehyde group onto the phenothiazine scaffold.

Two primary methods for the formylation of phenothiazine are the Vilsmeier-Haack and the Duff reactions. However, the regioselectivity of these reactions on the unsubstituted phenothiazine ring predominantly favors substitution at the electron-rich C3 and N10 positions over the C2 position.

A notable example of microwave-assisted formylation is the Duff reaction of phenothiazine to yield 10H-phenothiazine-3-carbaldehyde. wikipedia.orgresearchgate.net This reaction is typically carried out using hexamethylenetetramine (urotropine) as the formylating agent in an acidic medium. Microwave irradiation significantly reduces the reaction time compared to conventional heating methods. wikipedia.org

The Vilsmeier-Haack reaction, which employs a Vilsmeier reagent (commonly generated from N,N-dimethylformamide (DMF) and phosphorus oxychloride), is another effective method for formylating phenothiazines. While conventional heating methods for the Vilsmeier-Haack formylation of N-substituted phenothiazines to yield the 3-carboxaldehyde derivative are documented, microwave-assisted versions of this reaction offer the potential for faster and more efficient synthesis. nih.govmdpi.com

The direct synthesis of this compound via microwave-assisted formylation of unsubstituted phenothiazine remains a significant challenge due to the inherent electronic properties of the phenothiazine ring system that direct electrophilic attack to other positions. Achieving substitution at the C2 position often requires multi-step synthetic sequences, potentially starting with an appropriately pre-substituted diphenylamine or diphenyl sulfide (B99878) precursor before the cyclization to form the phenothiazine ring. google.com

Table 1: Microwave-Assisted Duff Formylation of Substituted Phenothiazines

| Substrate | Temperature (°C) | Time (min) | Yield (%) | Reference |

| Phenothiazine | 150 | 5 | 80 | researchgate.net |

| 2-Chlorophenothiazine | 170 | 20 | 80 (isomer mixture) | researchgate.net |

| 2-Trifluoromethylphenothiazine | 170 | 5 | 99 | researchgate.net |

This table illustrates the application of microwave-assisted Duff formylation to various phenothiazine derivatives, primarily yielding the C3-formylated product.

Green Chemistry Approaches and Environmental Considerations in Synthetic Pathways

The principles of green chemistry are increasingly integral to the development of synthetic methodologies, aiming to reduce the environmental impact of chemical processes. In the synthesis of phenothiazine derivatives, including this compound, several green chemistry strategies can be implemented.

Solvent-Free and Alternative Solvent Systems: A key aspect of green chemistry is the reduction or elimination of hazardous organic solvents. Research has demonstrated the feasibility of performing microwave-assisted organic synthesis under solvent-free conditions or by utilizing more environmentally benign solvents. researchgate.net For instance, carrying out reactions on solid supports like silica (B1680970) gel or using high-boiling, non-toxic solvents such as polyethylene (B3416737) glycol (PEG) can significantly reduce the environmental footprint of the synthesis. researchgate.net

For example, in the Vilsmeier-Haack reaction, while the traditional reagents (DMF and POCl₃) are effective, they pose environmental and health hazards. Exploring alternative, less toxic formylating agents and reaction conditions is an active area of research. Furthermore, the development of one-pot or tandem reactions, where multiple transformations occur in a single reaction vessel, can reduce the need for intermediate purification steps, thereby minimizing solvent usage and waste generation.

Structural Modifications and Derivative Synthesis of 10h Phenothiazine 2 Carboxaldehyde

Functionalization at the 10-Position (N-Substitution) of the Phenothiazine (B1677639) Core

A common method involves the alkylation of the parent 10H-phenothiazine using alkyl halides in the presence of a base. For instance, N-ethylphenothiazine can be synthesized by reacting 10H-phenothiazine with ethyl bromide (C₂H₅Br) and sodium hydride (NaH) in dimethylformamide (DMF). nih.gov Subsequent formylation, often via the Vilsmeier-Haack reaction using a mixture of phosphoryl chloride (POCl₃) and DMF, introduces the aldehyde group at the 3-position (or 2-position depending on nomenclature conventions), yielding 10-ethyl-10H-phenothiazine-3-carbaldehyde. nih.gov This N-alkylation strategy is foundational for creating derivatives with varied steric and electronic profiles. nih.govchemrxiv.org

Similarly, N-arylation can be accomplished through methods like the Buchwald-Hartwig coupling, which allows for the formation of N-C bonds between the phenothiazine nitrogen and aryl halides. sphinxsai.com This approach enables the synthesis of complex, dumbbell-shaped phenothiazine dyads, which can then be formylated to produce bis-aldehydes. sphinxsai.com These N-substituted phenothiazine aldehydes serve as crucial intermediates for more complex molecular architectures. researchgate.netnih.gov

Table 1: Examples of N-Substitution Reactions on the Phenothiazine Core

| Starting Material | Reagents | Product | Reaction Type |

|---|---|---|---|

| 10H-Phenothiazine | C₂H₅Br, NaH, DMF | 10-Ethylphenothiazine | N-Alkylation |

| 10-Ethylphenothiazine | POCl₃, DMF | 10-Ethyl-10H-phenothiazine-3-carbaldehyde | Vilsmeier-Haack Formylation |

| 10H-Phenothiazine | Dibromo derivatives, Pd₂(dba)₃, NaOtBu | 10,10'-Diaryl-phenothiazines | Buchwald-Hartwig N-Arylation |

Derivatization via Condensation Reactions

The aldehyde group of 10H-Phenothiazine-2-carboxaldehyde is a prime site for condensation reactions, allowing for the straightforward synthesis of a diverse range of derivatives with extended π-systems and potential biological activities.

The Knoevenagel condensation is a powerful tool for C-C bond formation, reacting aldehydes with active methylene (B1212753) compounds. nih.govjocpr.com When 10-substituted-phenothiazine-carboxaldehydes are reacted with barbituric acid or its N,N'-dimethyl derivative, a series of 5-(phenothiazinyl)methylidenebarbituric acid derivatives are formed. researchgate.net This reaction creates a donor-π-acceptor (D-π-A) structure, with the electron-rich phenothiazine acting as the donor and the barbituric acid moiety as the acceptor. researchgate.net These condensations can be carried out under various conditions, including microwave irradiation on a solid support like basic alumina, which offers an efficient and solvent-free method. sid.ir

Similarly, condensation with malonic acid or its esters (like ethyl cyanoacetate) leads to the formation of phenothiazine-based acrylic acid derivatives. jocpr.comnih.gov For example, (E)-3-(10-ethyl-10H-phenothiazin-3-yl)acrylic acid has been synthesized, demonstrating how this reaction extends the conjugation of the phenothiazine system. nih.gov

The reaction of the carboxaldehyde group with various hydrazine (B178648) derivatives readily forms stable hydrazones. nih.govnumberanalytics.comorganic-chemistry.org This condensation is often catalyzed by a small amount of acid and can be significantly accelerated using microwave-assisted synthesis, reducing reaction times from hours to minutes. lew.ro For example, 10-methyl-phenothiazine-3-carboxaldehyde reacts with substituted hydrazines to yield the corresponding hydrazones in good yields. lew.ro

Furthermore, if a dicarboxaldehyde derivative of phenothiazine is used, such as 10-methyl-phenothiazine-3,7-dicarboxaldehyde, it can react with two equivalents of a hydrazine derivative to form bis-hydrazones. lew.ro These reactions provide a modular approach to synthesizing complex molecules with multiple phenothiazine units linked through hydrazone bridges. lew.ro

Table 2: Condensation Reactions of Phenothiazine-2-carboxaldehyde

| Phenothiazine Reactant | Condensation Partner | Product Type | Reaction Condition |

|---|---|---|---|

| 10-Alkyl-10H-phenothiazine-3-carboxaldehyde | Barbituric acid | Barbituric acid derivative | Knoevenagel Condensation researchgate.net |

| 10-Ethyl-10H-phenothiazine-3-carbaldehyde | Malonic acid | Acrylic acid derivative | Knoevenagel Condensation nih.gov |

| 10-Methyl-phenothiazine-3-carboxaldehyde | Substituted hydrazine | Hydrazone | Microwave-assisted condensation lew.ro |

| 10-Methyl-phenothiazine-3,7-dicarboxaldehyde | Substituted hydrazine (2 eq.) | Bis-hydrazone | Convective or dielectric heating lew.ro |

Introduction of Extended Conjugated Systems at the Phenothiazine Moiety

Extending the π-conjugated system of the phenothiazine core is crucial for tuning its optoelectronic properties for applications in materials science. This is often achieved by creating larger molecular structures where the phenothiazine unit is linked to other aromatic or conjugated systems.

One key strategy involves the synthesis of "dumbbell-shaped" phenothiazine dyads. sphinxsai.com This is accomplished by first linking two phenothiazine units to a central aromatic ring via N-arylation (Buchwald-Hartwig coupling), followed by formylation of the phenothiazine rings to yield dialdehydes. sphinxsai.com These dialdehydes, such as 10,10'-(1,4-phenylene)bis(10H-phenothiazine-3-carbaldehyde), serve as precursors for further extension. sphinxsai.com

Another approach involves coupling phenothiazine derivatives with other π-conjugated units. For instance, phenothiazine-anthraquinone donor-acceptor molecules have been synthesized by linking the phenothiazine core to an anthraquinone (B42736) acceptor through an ethynyl (B1212043) bridge. nih.gov These reactions demonstrate how the phenothiazine aldehyde or its precursors can be incorporated into larger, electronically active systems.

Synthesis of Donor-Acceptor Architectures Utilizing this compound

The inherent electron-donating nature of the phenothiazine tricycle makes it an ideal component for donor-π-acceptor (D-π-A) systems. The 2-carboxaldehyde group is instrumental in this context, as it can be readily converted into a π-bridge or linked to an electron-accepting moiety.

As mentioned, the Knoevenagel condensation of phenothiazine-carboxaldehydes with electron-accepting groups like barbituric acid directly yields D-π-A molecules. researchgate.net The resulting products display intramolecular charge transfer (ICT) characteristics, which are of great interest for applications in nonlinear optics and organic electronics. researchgate.netnih.gov

The synthesis of phenothiazine-anthraquinone dyads also exemplifies the creation of D-A architectures. nih.gov In these molecules, the electron-rich phenothiazine donor is connected to the electron-deficient anthraquinone acceptor, often through a conjugated linker. The length and nature of this linker can be varied to fine-tune the electronic communication between the donor and acceptor, thereby controlling the molecule's absorption and emission properties. nih.gov

Reductive Amination Strategies for Substituted Diamine Compounds

Reductive amination, or reductive alkylation, is a versatile method for converting aldehydes into amines. organic-chemistry.org This reaction proceeds by the initial formation of an imine or iminium ion from the aldehyde and an amine, which is then reduced in situ to the corresponding amine. This strategy is particularly useful for synthesizing complex amine derivatives from this compound.

This method has been highlighted as a potential route for preparing substituted 10H-phenothiazine-3,7-diamine compounds. google.com The process involves reacting a phenothiazine diamine with an aldehyde or ketone under reductive amination conditions. google.com A key advantage is the selectivity of the reaction, where alkylation occurs preferentially at the pendant amino groups (at positions 3 and 7) rather than the central bridging nitrogen atom (at position 10). google.com Various reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) and sodium borohydride (B1222165) being common choices. organic-chemistry.orggoogle.com This methodology allows for the controlled introduction of substituents onto the phenothiazine scaffold, creating libraries of compounds for various applications. rsc.orgresearchgate.net

Oxidative Transformations of the Aldehyde Moiety to Carboxylic Acid Derivatives

The conversion of the aldehyde group in phenothiazine derivatives to a carboxylic acid is a critical step in the synthesis of various functional molecules. However, the presence of the electron-rich sulfur and nitrogen atoms in the phenothiazine ring presents a challenge, as they are susceptible to oxidation under harsh conditions.

One noteworthy, albeit unconventional, method for the oxidation of a phenothiazine aldehyde to its corresponding carboxylic acid has been reported. In a study focused on a 10-substituted phenothiazine-3-carbaldehyde, the transformation to the carboxylic acid was achieved using potassium tert-butoxide (tBuOK) in tetrahydrofuran (B95107) (THF). nih.gov This reaction was意外, occurring during an attempted Horner-Wadsworth-Emmons reaction, and represents a novel synthetic route for this class of compounds. nih.gov The reaction proceeds under basic conditions, which may offer a milder alternative to traditional strong oxidizing agents.

While specific literature on the direct oxidation of this compound is not abundant, general methods for the oxidation of aldehydes to carboxylic acids can be considered, with careful consideration of the sensitive phenothiazine core. Standard reagents such as potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid) are typically effective for this transformation but may lead to over-oxidation of the sulfur atom to a sulfoxide (B87167) or sulfone.

An alternative strategy to circumvent the oxidation of the phenothiazine core involves a two-step process. The aldehyde can first be converted to a nitrile (-CN) group, for example, through reaction with hydroxylamine (B1172632) followed by dehydration. The nitrile can then be hydrolyzed to the carboxylic acid under acidic or basic conditions, thus avoiding harsh oxidative steps.

Table 1: Reported and Potential Methods for the Oxidation of Phenothiazine Aldehydes

| Reagent/Method | Substrate | Product | Notes |

| tBuOK in THF | 10-(4-hexyloxyphenyl)-10H-phenothiazine-3-carbaldehyde | 10-(4-hexyloxyphenyl)-10H-phenothiazine-3-carboxylic acid | Unusual conditions, discovered serendipitously. nih.gov |

| Nitrile Hydrolysis | General Aldehydes | Carboxylic Acids | A potential multi-step alternative to direct oxidation. |

| Standard Oxidants (e.g., KMnO₄) | General Aldehydes | Carboxylic Acids | Risk of oxidizing the phenothiazine sulfur. |

Acetalization for Dioxane Derivatives

The protection of the aldehyde group in this compound as an acetal (B89532) is a valuable synthetic strategy to prevent its reaction in subsequent chemical modifications of the phenothiazine ring. The formation of a cyclic acetal, specifically a dioxane derivative, can be achieved through the reaction of the aldehyde with a 1,3-diol, such as 1,3-propanediol, under acidic conditions.

Given the potential acid sensitivity of the phenothiazine nucleus, milder acidic catalysts or reaction conditions might be necessary to avoid unwanted side reactions. The resulting dioxane derivative would feature a 1,3-dioxane (B1201747) ring fused to the phenothiazine structure at the 2-position, effectively protecting the aldehyde functionality for further synthetic manipulations.

Table 2: General Conditions for Acetalization to Form Dioxane Derivatives

| Reactants | Catalyst | Solvent | Conditions | Product Type |

| Aldehyde, 1,3-Propanediol | p-Toluenesulfonic acid | Toluene | Reflux with Dean-Stark trap | 1,3-Dioxane Derivative |

| Aldehyde, 1,3-Propanediol | Acidic Resin | Dichloromethane | Room Temperature | 1,3-Dioxane Derivative |

Advanced Spectroscopic and Electronic Characterization of 10h Phenothiazine 2 Carboxaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of phenothiazine (B1677639) derivatives, offering precise information about the chemical environment of individual protons and carbon atoms within the molecule.

¹H NMR Spectroscopy for Proton Environments

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number and arrangement of protons in 10H-Phenothiazine-2-carboxaldehyde and its derivatives. The chemical shifts (δ) of the protons are influenced by their local electronic environment, providing a fingerprint of the molecular structure.

For instance, in a derivative like 10,10'-(1,4-phenylene)bis(10H-phenothiazine-3-carbaldehyde), the aldehydic proton (-CHO) exhibits a characteristic singlet peak at approximately 9.76 ppm. sphinxsai.com The aromatic protons of the phenothiazine core typically appear as a series of multiplets in the range of 6.20 to 7.80 ppm, with their specific shifts and coupling patterns depending on the substitution pattern. sphinxsai.com For example, in 10-ethyl-10H-phenothiazine-3-carbaldehyde, the aldehydic proton appears as a singlet at 7.569 ppm, while the aromatic protons resonate between 6.896 and 7.157 ppm. nih.gov The protons of the N-alkyl or N-aryl substituent also show characteristic signals, such as the quartet and triplet for an ethyl group. nih.gov

The integration of the peak areas in a ¹H NMR spectrum provides a quantitative measure of the number of protons corresponding to each signal, further aiding in structural confirmation. The coupling constants (J values) between adjacent protons reveal information about their dihedral angles and connectivity.

Table 1: ¹H NMR Spectral Data for Selected this compound Derivatives

| Compound | Solvent | Chemical Shift (δ, ppm) and Assignment | Reference |

| 10,10'-(1,4-phenylene)bis(10H-phenothiazine-3-carbaldehyde) | DMSO-d6 | 9.76 (s, 1H, -CHO), 7.80 (s, 2H), 7.53-7.59 (m, 2H), 7.15 (d, 1H, J = 8 Hz), 6.96-7.07 (m, 2H), 6.44 (d, 1H, J = 8.4 Hz), 6.35 (d, 1H, J = 8 Hz) | sphinxsai.com |

| 10,10'-(2,5-dimethoxy-1,4-phenylene)bis(10H-phenothiazine-3-carbaldehyde) | CDCl3 | 9.76 (s, 2H, -CHO), 7.54 (s, 2H), 7.43 (d, 2H, J = 8 Hz), 7.26 (s, 2H), 6.93-7.06 (m, 6H), 6.15-6.22 (m, 4H), 3.77 (s, 6H, -OCH3) | sphinxsai.com |

| 10,10'-(2-ethoxy-5-methoxy-1,4-phenylene)bis(10H-phenothiazine-3-carbaldehyde) | DMSO-d6 | 9.74 (s, 2H, -CHO), 7.49-7.54 (m, 6H), 7.01-7.10 (m, 2H), 6.94-6.97 (m, 4H), 6.24-6.38 (m, 4H), 4.07 (q, 2H, -OCH2, J = 8 Hz), 3.74 (s, 3H, -OCH3), 1.03 (t, 3H, -OCH2CH3, J = 13.2 Hz) | sphinxsai.com |

| 10,10'-(2-(heptyloxy)-5-methoxy-1,4-phenylene)bis(10H-phenothiazine-3-carbaldehyde) | CDCl3 | 9.75 (s, 2H), 7.53 (s, 2H), 7.41-7.44 (m, 2H), 7.17 (d, 2H, J = 11 Hz), 7.04 (d, 2H, J = 6 Hz), 6.91-6.96 (m, 4H), 6.18-6.25 (m, 4H), 3.91 (t, 2H, J = 8 Hz), 3.77 (s, 1H, -OCH3), 1.25 (m, 2H, -CH2), 1.08-1.15 (m, 8H, alkyl H), 0.80 (t, 3H, -CH2CH3, J = 12 Hz) | sphinxsai.com |

| 10-ethyl-10H-phenothiazine-3-carbaldehyde | CDCl3 | 7.569 (s, 1H), 7.157 (t, 1H), 7.097 (d, J = 7.8 Hz), 6.912 (d, J = 6.4 Hz), 6.896 (d, J = 6.2 Hz), 3.974 (q, 2H), 1.447 (t, 3H) | nih.gov |

¹³C NMR Spectroscopy for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. Each unique carbon atom in the molecule gives a distinct signal, and the chemical shift indicates its electronic environment.

The carbonyl carbon of the aldehyde group in this compound derivatives is readily identified by its characteristic downfield shift, typically appearing around 190 ppm. nih.gov Aromatic carbons resonate in the region of 110-150 ppm, with their exact shifts influenced by the substituents on the phenothiazine ring system. nih.govrsc.org For example, in 10-ethyl-10H-phenothiazine-3-carbaldehyde, the carbon signals are observed at values including 114.40, 115.58, 123.30, 123.56, 124.51, 127.49, 127.59, 128.25, 130.16, and 131.04 ppm, with the carbonyl carbon at 189.98 ppm. nih.gov The carbons of the N-alkyl groups appear in the upfield region of the spectrum.

Table 2: ¹³C NMR Spectral Data for a this compound Derivative

| Compound | Solvent | Chemical Shift (δ, ppm) | Reference |

| 10-ethyl-10H-phenothiazine-3-carbaldehyde | CDCl3 | 189.98, 131.04, 130.16, 128.25, 127.59, 127.49, 124.51, 123.56, 123.30, 115.58, 114.40, 42.47 | nih.gov |

| 10-(1-methyl-1H-indol-3-yl)-10H-phenothiazine | Chloroform-d | 145.38, 136.44, 127.74, 127.11, 126.67, 125.83, 122.63, 122.44, 120.71, 120.17, 119.61, 116.75, 116.26, 110.17, 33.17 | rsc.org |

| 10-(1,5-dimethyl-1H-indol-3-yl)-10H-phenothiazine | Chloroform-d | 145.43, 136.90, 132.60, 127.11, 127.06, 126.63, 123.65, 122.38, 121.96, 120.62, 119.34, 116.66, 116.24, 110.15, 33.08, 22.04 | rsc.org |

| 10-(1,2-dimethyl-1H-indol-3-yl)-10H-phenothiazine | Chloroform-d | 145.29, 135.25, 129.20, 127.12, 127.00, 126.64, 125.31, 122.40, 122.30, 120.64, 120.43, 117.76, 116.52, 116.28, 37.22, 19.95 | rsc.org |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different chemical bonds.

In this compound and its derivatives, the most characteristic IR absorption band is that of the carbonyl (C=O) stretching vibration of the aldehyde group, which typically appears in the range of 1680-1690 cm⁻¹. sphinxsai.com The C-H stretching vibrations of the aromatic rings are observed around 3000-3100 cm⁻¹, while the C-H stretching of the aldehyde proton can sometimes be seen as a weaker band around 2700-2800 cm⁻¹. sphinxsai.com The C-N stretching of the phenothiazine ring and the C-S stretching vibrations also give rise to characteristic bands in the fingerprint region of the spectrum (below 1500 cm⁻¹). sphinxsai.com For example, a derivative, 10,10'-(1,4-phenylene)bis(10H-phenothiazine-3-carbaldehyde), shows a strong C=O stretch at 1683 cm⁻¹. sphinxsai.com

Table 3: IR Spectral Data for Selected this compound Derivatives

| Compound | Medium | Characteristic Absorption Bands (ν, cm⁻¹) | Reference |

| 10,10'-(1,4-phenylene)bis(10H-phenothiazine-3-carbaldehyde) | KBr | 3433, 2718, 1683 (C=O), 1595, 1503, 1465, 1310, 1041, 1019, 751 | sphinxsai.com |

| 10,10'-(2,5-dimethoxy-1,4-phenylene)bis(10H-phenothiazine-3-carbaldehyde) | KBr | 3433, 2839, 1681 (C=O), 1469, 1309, 1253, 1205, 1032, 738 | sphinxsai.com |

| 10,10'-(2-ethoxy-5-methoxy-1,4-phenylene)bis(10H-phenothiazine-3-carbaldehyde) | KBr | 3434, 2838, 1681 (C=O), 1504, 1307, 1250, 1205, 1037, 737 | sphinxsai.com |

| 10,10'-(2-(heptyloxy)-5-methoxy-1,4-phenylene)bis(10H-phenothiazine-3-carbaldehyde) | KBr | 3435, 2927, 1687 (C=O), 1595, 1309, 1250, 1203, 1023, 747 | sphinxsai.com |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides crucial information about the molecular weight and fragmentation pattern of a compound, which aids in confirming its identity and elucidating its structure. In electrospray ionization (ESI) mass spectrometry, the molecule is typically observed as a protonated molecular ion [M+H]⁺.

For this compound derivatives, the mass spectrum will show a prominent peak corresponding to the molecular ion. For example, 10,10'-(1,4-phenylene)bis(10H-phenothiazine-3-carbaldehyde) shows a molecular ion peak [M+1]⁺ at m/z 529.0. sphinxsai.com The fragmentation pattern can also be analyzed to gain further structural insights. The fragmentation often involves the loss of the aldehyde group or cleavage at the N-substituent.

Table 4: ESI Mass Spectrometry Data for Selected this compound Derivatives

| Compound | Ionization Mode | m/z of [M+H]⁺ or [M+1]⁺ | Reference |

| 10,10'-(1,4-phenylene)bis(10H-phenothiazine-3-carbaldehyde) | ESI | 529.0 | sphinxsai.com |

| 10,10'-(2,5-dimethoxy-1,4-phenylene)bis(10H-phenothiazine-3-carbaldehyde) | ESI | 589.1 | sphinxsai.com |

| 10,10'-(2-ethoxy-5-methoxy-1,4-phenylene)bis(10H-phenothiazine-3-carbaldehyde) | ESI | 603.7 | sphinxsai.com |

| 10,10'-(2-(heptyloxy)-5-methoxy-1,4-phenylene)bis(10H-phenothiazine-3-carbaldehyde) | ESI | 673 | sphinxsai.com |

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy: Electronic Transitions and Conjugation Effects

Ultraviolet-Visible (UV-Vis) absorption spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. The wavelength of maximum absorption (λmax) and the molar absorptivity (ε) are characteristic of the compound's electronic structure.

Phenothiazine derivatives typically exhibit two main absorption bands in their UV-Vis spectra, which are attributed to n-π* and π-π* transitions. nih.gov For 10H-phenothiazine, these bands are observed at approximately 252 nm and 316 nm. nih.gov The introduction of an aldehyde group at the 2-position of the phenothiazine ring, as well as other substituents, can significantly influence the position and intensity of these absorption bands. Extending the π-conjugation of the system, for example by introducing aromatic substituents, generally leads to a red-shift (bathochromic shift) of the absorption maxima to longer wavelengths and an increase in the absorption intensity. rsc.org This is because a more extended conjugated system lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

For example, the introduction of a carboxyl group in a phenothiazine derivative can cause a hypsochromic (blue) shift in the absorption spectrum compared to the corresponding aldehyde. lew.ro The solvent can also influence the UV-Vis spectra of these compounds, a phenomenon known as solvatochromism. bohrium.com

Fluorescence Spectroscopy and Photoluminescent Properties

Fluorescence spectroscopy provides insights into the photoluminescent properties of molecules. After a molecule absorbs light and is promoted to an excited electronic state, it can relax back to the ground state by emitting a photon. The emitted light is typically at a longer wavelength (lower energy) than the absorbed light, and this difference is known as the Stokes shift.

Phenothiazine and its derivatives are known for their interesting photoluminescent properties, which can include conventional fluorescence, thermally activated delayed fluorescence (TADF), and room-temperature phosphorescence (RTP). rsc.org The fluorescence emission of this compound derivatives is highly dependent on their molecular structure and environment.

For instance, an aldehyde derivative of phenothiazine may emit green light with an emission maximum around 510 nm. lew.ro In contrast, the corresponding carboxylic acid derivative can exhibit a blue-shifted emission in the blue light domain, with a maximum around 460 nm. lew.ro This demonstrates that subtle changes in the electron-withdrawing nature of the substituent can significantly tune the emission color. lew.ro Some phenothiazine derivatives also exhibit aggregation-induced emission (AIE), where their fluorescence is enhanced in the aggregated or solid state. bohrium.com Furthermore, these compounds can display mechanochromic and thermochromic properties, where their fluorescence color changes in response to mechanical grinding or changes in temperature. bohrium.com

The quantum yield of fluorescence, which is the ratio of the number of photons emitted to the number of photons absorbed, is a key parameter in characterizing the efficiency of the emission process. Some phenothiazine derivatives have been found to be efficient emitters with high quantum yields. sphinxsai.com

Emission Maxima and Quantum Yields

The fluorescence properties of phenothiazine derivatives are highly dependent on their molecular structure and the surrounding environment. While data for this compound is not extensively reported, studies on its derivatives provide significant insights into their emissive capabilities.

The introduction of a carboxylic acid group, formed by the oxidation of the aldehyde, has been shown to blue-shift the emission from the green to the blue region of the spectrum. lew.ro The photoluminescence of phenothiazine derivatives is a key feature, with many exhibiting interesting properties such as high quantum yields and large Stokes shifts. sphinxsai.com For instance, a phenothiazine derivative featuring a nitro group (NO2) at the para position relative to the nitrogen atom has been reported to have a photoluminescence quantum yield (PLQY) of 100% in cyclohexane. rsc.org

The fluorescence quantum yield (Φf) for many phenothiazine derivatives is often low. For example, 2-aminophenothiazine exhibits a Φf value of less than 0.01 in acetonitrile, which is a common characteristic of phenothiazine compounds. nih.gov However, specific structural modifications can enhance these properties. For example, 1,10-fused ring phenothiazines show stronger fluorescence in protic solvents compared to aprotic ones, with one derivative displaying a quantum yield of 0.075 in diethyl ether and a significantly higher 0.517 in methanol. researchgate.net

The emission spectra of various phenothiazine dyads, synthesized through methods like Buchwald-Hartwig coupling and subsequent formylation, show vibronically structured bands in the range of 453–543 nm, indicating a bathochromic (red) shift. sphinxsai.com One such compound exhibited an emission maximum at 468 nm, appearing in the greenish-yellow region. sphinxsai.com The photophysical properties of phenothiazine derivatives in the crystalline state have also been investigated, revealing both steady-state photoluminescence and phosphorescence. researchgate.net

Below is a table summarizing the emission maxima and quantum yields for selected phenothiazine derivatives.

| Compound/Derivative | Emission Maxima (λem) | Quantum Yield (Φf) | Solvent/State |

| Aldehyde Derivative | Green Emission | - | - |

| Carboxylic Acid Derivative | Blue Emission | - | - |

| 2-Aminophenothiazine | 450 nm | < 0.01 | Acetonitrile |

| Phenothiazine Dyad (Compound 15) | 468 nm | - | - |

| 1,10-Fused Ring Phenothiazine | - | 0.075 | Diethyl Ether |

| 1,10-Fused Ring Phenothiazine | - | 0.517 | Methanol |

| 3-Nitrophenothiazine | - | 1.00 | Cyclohexane |

Stokes Shifts and Solvatochromic Behavior

The solvatochromic behavior of phenothiazine derivatives, where the absorption and emission spectra shift in response to the polarity of the solvent, is a well-documented phenomenon. This behavior is often associated with a significant intramolecular charge transfer (ICT) character in the excited state.

Studies on phenothiazine-based dyes have demonstrated substantial Stokes shifts, which is the difference between the maxima of the absorption and emission spectra. For example, a dimethine cyanine (B1664457) dye based on a phenothiazine donor and an indolium salt acceptor (PTZIS) exhibits a large Stokes shift, indicating a significant change in geometry in the emissive excited state. researchgate.net Similarly, two other dyes, (E)-10-butyl-3-(2-(thiazolo[4,5-b]quinoxalin-2-yl)vinyl)-10H-phenothiazine (PTQ) and (E)-10-butyl-3-(2-(1,1-dimethyl-1H-benzo[e]indol-2-yl)vinyl)-10H-phenothiazine (PBI), show large Stokes shifts of over 270 nm and around 200 nm, respectively, indicative of a strong ICT process. researchgate.net

The solvent polarity plays a crucial role in the photophysical properties of these molecules. For PTQ and PBI, an increase in solvent polarity leads to a drastic increase in the charge transfer process, resulting in a twisted intramolecular charge transfer (TICT) state. researchgate.net The non-radiative decay rate constant for these dyes increases dramatically with solvent polarity, suggesting a change from an ICT emissive state in non-polar solvents to a TICT emitting state in highly polar solvents. researchgate.net

Another phenothiazine derivative, 2,2'-((10-octyl-10H-phenothiazine-3,7-diyl)bis(ethene-2,1-diyl))bis(1-ethyl-3,3-dimethyl-3H-indol-1-ium)iodide (PTZ-BEI), also shows strongly solvent-dependent emission spectra in terms of both wavelength and intensity. nih.gov The Stokes' shift for this compound increases with solvent polarity, reaching up to 4105 cm⁻¹ in the highly polar solvent dimethylformamide. nih.gov

The table below illustrates the solvatochromic behavior of selected phenothiazine derivatives.

| Compound/Derivative | Solvent | Stokes Shift | Observations |

| PTQ | Various | > 270 nm | Strong ICT, TICT in polar solvents |

| PBI | Various | ~200 nm | Strong ICT, TICT in polar solvents |

| PTZ-BEI | Dimethylformamide | 4105 cm⁻¹ | Increased shift with polarity |

| NAS-1 | Cyclohexane, Toluene, Dichloromethane, Acetonitrile | Varies | Positive solvatochromism |

| NAS-2 | Cyclohexane, Toluene, Dichloromethane, Acetonitrile | Varies | Positive solvatochromism |

Electrochemical Characterization: Cyclic Voltammetry for Redox Potentials and Energy Levels (HOMO/LUMO)

Cyclic voltammetry is a powerful technique used to investigate the redox behavior of phenothiazine derivatives, providing valuable information about their electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. The electron-rich nature of the phenothiazine core, due to the presence of nitrogen and sulfur heteroatoms, makes it a good electron donor with a low oxidation potential. sphinxsai.com

The electrochemical properties of phenothiazine derivatives are tunable through chemical modification. rsc.org For instance, the oxidation potential of 2-aminophenothiazine (0.38 V vs Ag/AgCl(sat)) is lower than that of the parent phenothiazine molecule (0.69 V vs Ag/AgCl(sat)), indicating that the amino group enhances the electron-donating ability. nih.gov Phenothiazine derivatives often exhibit reversible or quasi-reversible oxidation processes, corresponding to the formation of stable radical cations. researchgate.netrsc.org

The HOMO and LUMO energy levels, which are crucial for determining the suitability of these materials in electronic devices, can be estimated from cyclic voltammetry data. For a series of D-π-D-π-A dyes based on phenothiazine, the HOMO levels were found to be in the range of -5.13 to -5.20 eV, while the LUMO levels were between -3.22 and -3.28 eV. nih.gov These energy levels are important for efficient electron injection and regeneration in applications like dye-sensitized solar cells. nih.gov

A comparative study of chlorinated phenothiazine derivatives showed a correlation between their electrochemical parameters and molecular characteristics, with calculations of frontier orbital energies (HOMO and LUMO) providing insights into their electronic behavior. researchgate.net

The table below presents electrochemical data for selected phenothiazine derivatives.

| Compound/Derivative | Oxidation Potential (V) | HOMO (eV) | LUMO (eV) |

| 2-Aminophenothiazine | 0.38 (vs Ag/AgCl(sat)) | - | - |

| Phenothiazine (parent) | 0.69 (vs Ag/AgCl(sat)) | - | - |

| Phenothiazine Dye 2a | - | -5.13 | -3.22 |

| Phenothiazine Dye 2b | - | -5.17 | -3.25 |

| Phenothiazine Dye 2c | - | -5.20 | -3.28 |

Single Crystal X-ray Diffraction for Solid-State Structural Determination

Single crystal X-ray diffraction provides definitive proof of the molecular structure of phenothiazine derivatives and offers valuable insights into their supramolecular organization in the solid state. The phenothiazine core typically adopts a non-planar, butterfly-like conformation with a distinct dihedral angle between the two benzene (B151609) rings. lew.roiucr.org

For a phenothiazine aldehyde derivative, single crystal X-ray diffraction confirmed the molecular structure and revealed an almost planar configuration of the phenothiazine core. lew.ro In contrast, the corresponding carboxylic acid derivative adopts the well-known butterfly architecture. lew.ro This difference in conformation is attributed to the varying electron-withdrawing effects of the aldehyde and carboxyl groups. lew.ro The presence of the carboxylic acid group also facilitates the formation of hydrogen bonds, leading to the creation of dimers and supramolecular ribbons in the crystal structure. lew.ro

The crystal structure of 10-methyl-10H-phenothiazine shows a non-planar butterfly structure with the central six-membered ring in a boat conformation and a dihedral angle of 39.53° between the two outer aromatic rings. iucr.org The crystal packing of this compound exhibits a π-π stacking interaction with a centroid-centroid distance of 3.6871 Å. iucr.org

The three-dimensional conformation of phenothiazine derivatives, as determined by X-ray diffraction, is crucial for understanding their properties, such as aggregation-induced emission (AIE). acs.org The twisted "butterfly-like" structure of the phenothiazine moiety can contribute to the AIE behavior of its derivatives. acs.org The identification of various phenothiazine derivatives and their analogs has also been carried out using X-ray diffraction patterns of their pure forms or crystalline derivatives. nih.govoup.com

Theoretical and Computational Investigations of 10h Phenothiazine 2 Carboxaldehyde Systems

Density Functional Theory (DFT) Calculations

DFT has become a important tool for predicting the molecular structure and properties of phenothiazine (B1677639) derivatives. researchgate.net By solving the Kohn-Sham equations, researchers can obtain accurate information about the electron density and, consequently, the geometry, electronic structure, and vibrational modes of the molecule. nih.govmdpi.com

The 10H-phenothiazine core is not planar but adopts a characteristic butterfly-like conformation. nih.gov The degree of this folding, often described by the dihedral angle between the two benzene (B151609) rings, is a key structural parameter. For instance, in the related compound 10-ethyl-10H-phenothiazine-3-carbaldehyde, this dihedral angle is 21.1 (1)°. nih.govresearchgate.net It has been observed that substitutions on the benzene rings tend to flatten the tricyclic system. nih.govresearchgate.net

Computational studies on various phenothiazine derivatives have shown that DFT methods can accurately predict these geometric parameters. For example, calculations on 10-Acetyl-10H-phenothiazine 5-oxide using the B3LYP/6-311++G(d,p) basis set have been performed to determine its optimized structure. researchgate.net Similarly, the geometry of N-phosphorylated phenothiazine derivatives has been investigated using the B3LYP/6-31G(d,p) method, revealing a calculated bending angle in the phenothiazine core of 131.17°. nih.gov

The aldehyde group in 10-ethyl-10H-phenothiazine-3-carbaldehyde is nearly coplanar with the phenyl ring to which it is attached, with a very small torsion angle. nih.govresearchgate.net This planarity can influence the extent of electronic conjugation within the molecule.

Table 1: Selected Geometric Parameters for Phenothiazine Derivatives

| Compound | Dihedral Angle (Benzene Rings) | Reference |

| 10-Ethyl-10H-phenothiazine-3-carbaldehyde | 21.1 (1)° | nih.govresearchgate.net |

| 10-Ethylphenothiazine | 44.9 (1)° | nih.gov |

| 10-Ethyl-3-nitrophenothiazine | 22.8 (1)° | nih.gov |

This table is provided for illustrative purposes and includes data from related phenothiazine structures to highlight general conformational trends.

DFT calculations are also instrumental in elucidating the electronic structure of 10H-Phenothiazine-2-carboxaldehyde. These calculations provide energies of the molecular orbitals, which are fundamental to understanding the molecule's chemical reactivity and electronic properties. sphinxsai.com

Vibrational analysis is another key output of DFT calculations. By computing the second derivatives of the energy with respect to atomic displacements, a theoretical vibrational spectrum (infrared and Raman) can be generated. For 10-Acetyl-10H-phenothiazine 5-oxide, a complete vibrational study, including potential energy distribution (PED), was conducted using both Hartree-Fock (HF) and DFT (B3LYP/6-311++G(d,p)) methods. researchgate.net Such studies help in the assignment of experimentally observed vibrational bands to specific molecular motions.

Time-Dependent Density Functional Theory (TD-DFT) for Excited-State Properties and Optical Spectra Simulation

While DFT is a ground-state theory, its extension, time-dependent density functional theory (TD-DFT), is a powerful method for studying electronic excited states and simulating UV-visible absorption spectra. researchgate.netnih.gov This is particularly important for understanding the photophysical properties of molecules like this compound.

TD-DFT calculations can predict the energies of electronic transitions and their corresponding oscillator strengths, which determine the intensity of absorption bands. researchgate.net For instance, TD-DFT calculations on 10-Acetyl-10H-phenothiazine 5-oxide were used to compute its absorption wavelengths, oscillator strengths, and excitation energies in both the gas phase and in a benzene solvent environment. researchgate.net These theoretical spectra can be compared with experimental data to validate the computational methodology and gain a deeper understanding of the electronic transitions involved. The accuracy and low computational cost of TD-DFT have made it a popular choice for evaluating the absorption properties of dye molecules. researchgate.net

Molecular Orbital Analysis

A detailed analysis of the molecular orbitals, particularly the frontier molecular orbitals (FMOs), is crucial for understanding the electronic behavior of this compound. researchgate.netsphinxsai.com

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in chemical reactions and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons (ionization potential), while the LUMO energy relates to its ability to accept electrons (electron affinity). researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's stability and its electronic transport properties. researchgate.net A smaller HOMO-LUMO gap generally indicates that the molecule can be more easily excited. DFT calculations are widely used to compute these energy levels and the corresponding gap. For example, the HOMO-LUMO gap for 10-Acetyl-10H-phenothiazine 5-oxide has been determined using DFT. researchgate.net

Table 2: Frontier Orbital Energies for a Related Phenothiazine Derivative (10-Acetyl-10H-phenothiazine 5-oxide)

| Parameter | Energy (eV) |

| EHOMO | -6.04 |

| ELUMO | -1.54 |

| Energy Gap (ΔE) | 4.50 |

Data obtained from DFT calculations on 10-Acetyl-10H-phenothiazine 5-oxide and is illustrative of the type of data generated for phenothiazine systems. researchgate.net

The spatial distribution of the HOMO and LUMO provides valuable insights into the regions of the molecule that are involved in electron donation and acceptance. In many phenothiazine derivatives, the HOMO is often localized on the electron-rich phenothiazine ring system, including the sulfur and nitrogen atoms. sphinxsai.com The LUMO, on the other hand, can be distributed over different parts of the molecule depending on the nature and position of substituent groups.

For example, in a series of dumbbell-shaped phenothiazine compounds, the HOMO was found to be predominantly localized on one of the phenothiazine rings and the heteroatoms of the other. sphinxsai.com In other related systems, the introduction of different π-conjugated spacers can significantly affect the distribution of the molecular orbitals. researchgate.net Understanding these orbital distribution patterns is essential for designing molecules with specific electronic and optical properties, for instance, in the context of dye-sensitized solar cells where efficient charge separation is required. researchgate.net

Prediction of Non-Linear Optical (NLO) Properties

The exploration of materials with significant non-linear optical (NLO) properties is a forefront area of scientific research due to their potential in advanced technologies like telecommunications and optical computing. researchgate.netnih.gov Theoretical studies on phenothiazine-based chromophores suggest their potential as effective NLO materials. researchgate.net The NLO response of a molecule is primarily determined by its dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). researchgate.net

Computational methods, particularly Density Functional Theory (DFT), are widely used to predict these properties. nih.govnepjol.info For phenothiazine derivatives, the core ring structure typically acts as an electron donor in a donor-π-acceptor (D-π-A) framework, a common feature in molecules with high NLO activity. researchgate.net The presence of an aldehyde group, such as the carboxaldehyde group in the target compound, can act as an electron acceptor, facilitating intramolecular charge transfer (ICT) which is crucial for NLO response. researchgate.net

Natural Bond Orbital (NBO) analysis in computational studies reveals that intramolecular charge transfer contributes to the stabilization of the molecule. nepjol.info Studies on related phenothiazine structures show that their predicted hyperpolarizability values can be significantly higher than that of urea, a standard reference material for NLO properties. researchgate.net For instance, investigations into various phenothiazine-based D-π-A systems have reported promising β values, indicating a strong NLO response. researchgate.net

Table 1: Predicted NLO Properties of Representative Phenothiazine Derivatives This table presents illustrative data for related phenothiazine compounds to demonstrate the typical values obtained in computational studies.

| Compound Class | Calculation Method | Dipole Moment (μ) (Debye) | Polarizability (α) (a.u.) | First Hyperpolarizability (β) (a.u.) |

|---|---|---|---|---|

| Phenothiazine-based Rod-Shaped Chromophore | DFT | Data not specified | > Urea | 1.53 - 8.25 times > Urea researchgate.net |

| 10-Acetyl-10H-phenothiazine 5-oxide | DFT/6-311++G(d,p) | 4.35 | 224.22 | 1148.91 nepjol.info |

Note: a.u. stands for atomic units.

These theoretical findings underscore the potential of the this compound scaffold in the development of new materials for optical applications. researchgate.netnepjol.info

In Silico Modeling of Molecular Interactions

In silico modeling encompasses a range of computational techniques used to simulate the interaction between a small molecule (ligand), such as this compound, and a biological macromolecule, typically a protein or enzyme. These methods are instrumental in drug discovery for identifying potential biological targets and predicting binding affinities.

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein. nih.gov This technique helps to elucidate the binding patterns and affinity, providing insights into the molecule's potential biological activity. nih.govnih.gov For phenothiazine derivatives, docking studies have been successfully employed to investigate their interactions with various enzymes. nih.gov

A notable example is the docking of phenothiazines into the active sites of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are enzymes implicated in neurodegenerative diseases. nih.gov These studies reveal specific amino acid residues that form key interactions—such as hydrogen bonds, and pi-pi or pi-cation interactions—with the phenothiazine scaffold. nih.govnih.gov The results are often quantified by a binding energy or docking score, where a more negative value typically indicates a stronger, more favorable interaction. nih.govnih.gov For example, docking studies of some phenothiazine sulfonamide derivatives reported binding energies as low as -8.3093 kcal/mol, suggesting strong affinity for the target protein. nih.gov

Table 2: Illustrative Molecular Docking Results for Phenothiazine Derivatives with Target Enzymes

| Phenothiazine Derivative Class | Target Enzyme | Key Interacting Residues | Binding Energy (kcal/mol) |

|---|---|---|---|

| Cytotoxic Phenothiazines | Acetylcholinesterase (AChE) | Interactions similar to Huprin W nih.gov | Not Specified |

| Phenothiazine-Sulfonamides | S. aureus DNA gyrase | TYR-12, ASP-13, LYS-45 (example residues) | up to -8.3093 nih.gov |

These computational predictions are invaluable for prioritizing compounds for further experimental testing and for designing new derivatives with enhanced binding and specificity. nih.gov

When the three-dimensional crystal structure of a target enzyme has not been experimentally determined, homology modeling can be used to generate a reliable 3D model. researchgate.netbiorxiv.org This technique is predicated on the principle that proteins with similar amino acid sequences adopt similar structures.

The process involves several steps:

Template Identification: The amino acid sequence of the target protein is used to search for homologous proteins with known 3D structures in databases like the Protein Data Bank (PDB). biorxiv.org A template with high sequence identity is selected. researchgate.net

Model Building: A 3D model of the target protein is constructed based on the alignment of its sequence with the template's structure. researchgate.netbiorxiv.org

Model Validation: The quality of the generated model is rigorously assessed using tools like PROCHECK, which analyzes the stereochemical quality through Ramachandran plots. biorxiv.org

Once a validated homology model is created, it can be used for molecular docking studies to predict how a ligand like this compound might interact with the enzyme's active site. researchgate.netresearchgate.net This combined approach has been successfully used to study the interaction of various compounds with enzymes like human aldehyde oxidase and α-glucosidase, for which experimental structures were not available. researchgate.netresearchgate.net By docking ligands into the homology model, researchers can identify potential key interacting residues and predict binding affinities, guiding the rational design of new and more effective enzyme inhibitors. researchgate.net

Applications of 10h Phenothiazine 2 Carboxaldehyde and Its Derivatives in Advanced Materials and Catalysis

Development of Optoelectronic Materials

The inherent donor characteristics of the phenothiazine (B1677639) moiety make it an exceptional component for optoelectronic materials. researchgate.net Its non-planar structure helps to suppress detrimental molecular aggregation and the formation of excimers, which can quench luminescence. rsc.org Functionalization, often originating from the carboxaldehyde group, allows for the fine-tuning of electronic properties, making these derivatives key components in devices that convert electricity to light or vice versa. researchgate.net

Organic Light-Emitting Diodes (OLEDs)

Derivatives of 10H-Phenothiazine-2-carboxaldehyde are integral to the advancement of Organic Light-Emitting Diodes (OLEDs). They are frequently employed as emitters or as hole injection layer (HIL) materials. The phenothiazine core's strong electron-donating nature facilitates charge carrier mobility and luminescence. researchgate.net

In one study, pyrene-based organic semiconductors were functionalized with phenothiazine substituents (PY-PH). rsc.org When used as the active light-emitting layer in an OLED, the PY-PH material produced green emission with a maximum brightness of 2116 cd/m² and a power efficiency of 0.45 lm/W. rsc.org Another research effort developed fluorescent emitters from oxidized phenothiazine derivatives, including one derived from a carboxaldehyde (PTZ(CHO)). These were used in non-doped OLEDs that achieved a maximum external quantum efficiency of 2% and a high brightness of 10,000 cd/m². acs.org The PTZ(CHO) derivative specifically showed reversible switching of its emission color, highlighting the potential for creating stimuli-responsive displays. acs.org

Polymers incorporating phenothiazine have also been synthesized for use in polymer light-emitting diodes (PLEDs). For instance, poly(3, 7-N-octyl phenothiazinyl cyanoisophthalylidene) (PQM) was used to create devices that emitted bright orange light, peaking at a wavelength of 608 nm, with a maximum luminance of 150 cd/m² at an applied voltage of 14V. researchgate.net

Table 1: Performance of Phenothiazine Derivative-Based OLEDs

| Derivative/Polymer | Role in Device | Max. Brightness (cd/m²) | Power Efficiency (lm/W) | Emission Color/λmax | Reference |

| PY-PH | Emitting Layer | 2116 | 0.45 | Green | rsc.org |

| PTZ(CHO) | Emitter | 10000 | - | Sky-blue/Whitish-yellow | acs.org |

| PQM | Emitting Polymer | 150 | - | Orange / 608 nm | researchgate.net |

Organic Photovoltaics (OPVs)

In the realm of solar energy, this compound derivatives are used as electron donor materials in the active layer of organic photovoltaic (OPV) devices, also known as organic solar cells. Their ability to be chemically modified allows for the tuning of energy levels (HOMO/LUMO) to optimize charge separation and collection when blended with an electron acceptor material. rsc.orgresearchgate.net

For example, two small molecules with a Donor-Acceptor-Donor-π-Donor (D-A-D-π-D) configuration, using phenothiazine as the central donor unit, were synthesized and tested in bulk heterojunction solar cells with PC₇₁BM as the acceptor. rsc.org The device based on one of these derivatives, after solvent vapor annealing, achieved a high power conversion efficiency (PCE) of 7.35%. This performance was characterized by a short-circuit current (Jsc) of 11.98 mA/cm², an open-circuit voltage (Voc) of 0.99 V, and a fill factor (FF) of 0.62. rsc.org The improved performance was attributed to the derivative's broader absorption spectrum and enhanced molecular ordering after the annealing treatment. rsc.org

Phenothiazine-based compounds have also been employed as volatile solid additives to optimize the film morphology in high-performance OPVs. The addition of a phenothiazine-ethyl derivative (PTz-Et) to a PM6:Y6 photoactive layer improved the PCE from 14.57% to 15.75%. acs.org This enhancement was linked to more efficient exciton (B1674681) dissociation and balanced charge transport resulting from the improved film morphology. acs.org

Table 2: Photovoltaic Performance of Phenothiazine Derivative-Based OPVs

| Phenothiazine Derivative | Role | Acceptor | PCE (%) | Jsc (mA/cm²) | Voc (V) | FF | Reference |

| Phenothiazine 2 (D–A–D–π–D) | Donor | PC₇₁BM | 7.35 | 11.98 | 0.99 | 0.62 | rsc.org |

| Phenothiazine 1 (D–A–D–π–D) | Donor | PC₇₁BM | 4.81 | 8.73 | 0.95 | 0.58 | rsc.org |

| PM6:Y6 with PTz-Et | Additive | Y6 | 15.75 | 26.05 | - | 0.746 | acs.org |

| PM6:Y6 (untreated) | - | Y6 | 14.57 | 25.16 | - | 0.700 | acs.org |

Dye-Sensitized Solar Cells (DSSCs) and Sensitizer Design

This compound is a foundational structure for creating advanced organic dyes used in dye-sensitized solar cells (DSSCs). In a DSSC, a dye molecule (sensitizer) absorbs light and injects an electron into a semiconductor's conduction band, initiating the flow of current. The phenothiazine unit serves as an excellent electron donor (D) in D-π-A (Donor-π bridge-Acceptor) dye architectures. The aldehyde group is often converted into a cyanoacrylic acid group, which acts as both an electron acceptor and an anchoring group to the titanium dioxide (TiO₂) semiconductor surface. nih.govresearchgate.net

The non-planar, butterfly structure of phenothiazine is advantageous as it can suppress the aggregation of dye molecules on the TiO₂ surface, a common issue that reduces device efficiency. researchgate.net Researchers have synthesized a variety of phenothiazine-based dyes by modifying the N-10 position and adding different π-conjugated linkers and terminal donor groups to optimize performance. nih.gov

A study on new D-π-D-π-A type phenothiazine derivatives investigated the effect of different end-capped donor moieties. nih.gov A device using a derivative with a dibenzothiophenyl unit (2a) demonstrated the best power conversion efficiency of 6.22%, which was superior to a reference cell using the standard N719 dye under the same conditions. This high efficiency was attributed to an improved short-circuit current (Jsc) of 17.96 mA/cm² and a high open-circuit voltage (Voc) of 700 mV. nih.gov

Table 3: Photovoltaic Parameters of DSSCs with Novel Phenothiazine Dyes

| Dye Code | Jsc (mA/cm²) | Voc (mV) | Fill Factor (ff) | PCE (%) | Reference |

| 2a | 17.96 | 700 | 0.49 | 6.22 | nih.gov |

| 2b | 6.42 | 680 | 0.51 | 2.24 | nih.gov |

| 2c | 9.98 | 680 | 0.51 | 3.49 | nih.gov |

| N719 (Ref.) | 13.56 | 650 | 0.48 | 4.24 | nih.gov |

Photoredox Catalysis and Mechanistic Pathways for Organic Transformations

Phenothiazine and its derivatives have emerged as powerful, metal-free organophotoredox catalysts. Photoredox catalysis utilizes visible light to drive chemical reactions by generating highly reactive intermediates from an electronically excited photocatalyst. Phenothiazine derivatives are particularly valued as strongly reducing photocatalysts. escholarship.orgrsc.org Upon photoexcitation, they can reach a highly reducing excited state, enabling them to donate an electron to a substrate that would otherwise be difficult to reduce.

The excited-state reduction potential (E*red) is a key measure of a photocatalyst's reducing power. For the parent 10-phenylphenothiazine (PTH), this potential is approximately -2.1 V (vs. SCE), which is significantly more reducing than many common iridium-based catalysts. escholarship.org This strong reducing ability allows phenothiazine catalysts to mediate a variety of organic transformations, including the dehalogenation of aryl halides and atom transfer radical polymerization (ATRP). escholarship.orgnih.gov

The mechanistic pathway typically involves the phenothiazine catalyst absorbing a photon of light, promoting it to an excited state (PTZ*). This excited catalyst then transfers an electron to a substrate (oxidative quenching cycle), generating a phenothiazine radical cation (PTZ•+) and a substrate radical anion. The stable nature of the PTZ•+ is crucial for allowing the catalyst to complete many catalytic cycles. nih.gov Researchers have synthesized extended phenothiazines by fusing aromatic rings to the core structure, which tunes the redox properties and shifts the light absorption into the visible range, enabling reactions to be driven by sunlight. rsc.org

Table 4: Redox Potentials of Selected Phenothiazine-Based Photoredox Catalysts

| Catalyst | Ground State E₁/₂ (V vs. Fc/Fc⁺) | Excited-State Reduction Potential (V vs. SCE) | Reference |

| Phenothiazine (PTZ) | 0.16 | -2.17 | nih.gov |

| 10-Phenylphenothiazine (PTH) | - | -2.1 | escholarship.org |

| Extended Phenothiazine 1 | 0.26 | -2.12 | nih.gov |

| Extended Phenothiazine 2 | 0.36 | -2.15 | nih.gov |

| Extended Phenothiazine 3 | 0.27 / 0.96 | -1.72 | nih.gov |

Development of Fluorescent Probes and Chemosensors for Specific Analytes (e.g., Metal Ions)

The inherent fluorescence of the phenothiazine core, which can be modulated by chemical modifications, makes its derivatives excellent candidates for fluorescent probes and chemosensors. These sensors operate by changing their fluorescence properties—such as intensity or wavelength—upon binding to a specific analyte, like a metal ion.

Oxidized phenothiazine derivatives, such as those containing phenothiazine 5-oxide or phenothiazine 5,5-dioxide units, have garnered significant interest for these applications. rsc.org Oxidation of the sulfur atom alters the electronic structure of the molecule, often leading to enhanced photoluminescence quantum yields and long-lived emission in the solid state. These properties are highly desirable for developing robust sensing technologies. rsc.org The aldehyde group on the phenothiazine ring provides a convenient point for attaching specific receptor units designed to selectively bind to target analytes, thereby creating a highly specific sensor. The development of these materials opens pathways for applications in bioimaging and environmental monitoring. rsc.orgbohrium.com

Building Blocks for Conjugated Polymers and Macromolecular Architectures

This compound and related derivatives are valuable monomers for the synthesis of conjugated polymers and complex macromolecular structures. When incorporated into a polymer's main chain, the phenothiazine unit imparts its favorable electronic and physical properties to the entire macromolecule. The non-planar geometry of the phenothiazine unit helps to increase the solubility of the resulting polymers and disrupts close packing, which can be beneficial for applications in solution-processed electronic devices. nih.gov

The aldehyde functionality can be used in polymerization reactions like the Wittig or Knoevenagel condensations to build the polymer backbone. researchgate.net Polymers containing phenothiazine have been developed for a wide range of optoelectronic applications, including as the emissive layer in PLEDs and as donor materials in bulk heterojunction solar cells. researchgate.netnih.gov For example, phenothiazine-based conjugated polymers have been synthesized that feature triphenylamine (B166846) as a donor unit and cyanoacrylic acid as a side-chain acceptor, demonstrating their utility as sensitizers in DSSCs. nih.gov The polymerization of small-molecule phenothiazine derivatives can lead to materials with enhanced thermal and chemical stability, which is crucial for the long-term operational lifetime of electronic devices. nih.gov

Exploration in Chemiluminescence and Electroluminescence Applications

The unique electronic properties of the phenothiazine scaffold, characterized by its electron-rich nitrogen and sulfur heteroatoms, make it an exceptional donor unit in charge-transfer systems. rsc.orgnih.gov This inherent characteristic allows for the facile formation of stable radical cations, a property that is central to its utility in both chemiluminescence (CL) and electroluminescence (EL) applications. sphinxsai.comresearchgate.net The presence of the carboxaldehyde group at the 2-position of the 10H-phenothiazine ring offers a convenient point for synthetic modification, enabling the development of a wide array of derivatives with tailored photophysical properties for advanced materials. sphinxsai.comnih.gov These derivatives are increasingly explored for their potential in creating highly sensitive detection systems and efficient light-emitting devices. researchgate.netrsc.org

Chemiluminescence

Phenothiazine derivatives have demonstrated significant potential as enhancers in chemiluminescence reactions, particularly those catalyzed by peroxidases. researchgate.net The enhancement mechanism involves the synergistic interaction between the phenothiazine derivative and a traditional chemiluminescent substrate like luminol (B1675438) during enzymatic oxidation. researchgate.net This interaction leads to a non-additive, often dramatic, increase in light emission, which can amplify the signal by several hundred or even thousands of times. researchgate.net

Research has shown a clear relationship between the chemical structure of phenothiazine derivatives and their ability to enhance chemiluminescence. researchgate.net A comparative study on N-alkyl phenothiazines revealed that the nature of the ionic groups on the alkyl chain is critical. Derivatives with negatively charged groups significantly boost chemiluminescence intensity, whereas those with positively charged groups can act as quenchers. researchgate.net One of the most promising enhancers identified is sodium 3-(phenothiazin-10-yl)propane-1-sulfonate (PTPS), which has been shown to be more effective than the widely used enhancer 4-iodophenol, lowering the detection limit of horseradish peroxidase significantly. researchgate.net The on-line electrochemical conversion of phenothiazines into their strongly fluorescent sulfoxides further underscores their utility in developing highly sensitive analytical methods based on luminescence. nih.gov

Table 1: Performance of Phenothiazine Derivatives as Chemiluminescence Enhancers

| Phenothiazine Derivative | Charge of Ionic Group | Effect on Peroxidase-Dependent Chemiluminescence | Key Finding |

|---|---|---|---|

| Sodium 3-(phenothiazin-10-yl)propane-1-sulfonate (PTPS) | Negative | Strong Enhancement | Demonstrated a lower detection limit for horseradish peroxidase (0.03 pM) compared to standard enhancers. researchgate.net |

| Derivatives with Negatively Charged Groups | Negative | Significant Enhancement | Addition to the substrate mixture resulted in an almost 250-fold increase in chemiluminescence intensity. researchgate.net |

| Derivatives with Positively Charged Groups (e.g., Ethacyzine) | Positive | Quenching (Negative Enhancement) | These compounds were found to be weak quenchers of the chemiluminescence reaction. researchgate.net |

Electroluminescence